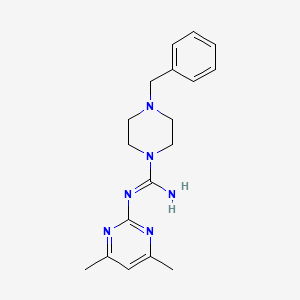

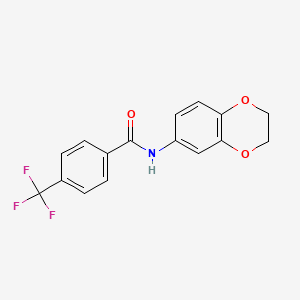

![molecular formula C15H15BrN6O2 B5502295 5-溴-N-(2-{[6-(2-甲基-1H-咪唑-1-基)-4-嘧啶基]氨基}乙基)-2-呋喃酰胺](/img/structure/B5502295.png)

5-溴-N-(2-{[6-(2-甲基-1H-咪唑-1-基)-4-嘧啶基]氨基}乙基)-2-呋喃酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

Synthesis of related compounds involves multiple steps, including bromination, condensation, and coupling reactions. For instance, the synthesis of imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines as antiprotozoal agents involves successive brominations, condensation with amino-nicotinonitrile, and Suzuki coupling, highlighting the complexity and versatility of synthetic routes for such compounds (Ismail et al., 2004). Similarly, the reaction of 2-alkylthio-6-aminopyrimidin-4(3H)-ones with ethyl bromopyruvate to produce furo[2,3-d]pyrimidine and furo[3,2-e]imidazo[1,2-c]pyrimidine carboxylates demonstrates the diversity of reactions applicable to these frameworks (Masevičius et al., 2009).

Molecular Structure Analysis

Molecular structure analyses often utilize techniques such as X-ray crystallography to elucidate the configurations of these compounds. For example, the crystal structure of ethyl (2,5-dioxo-1-phenyl-2,3-dihydro-1H,5H-1-benzofuro[3,2-d]imidazo[1,2-a]pyrimidin-3-yl)acetate provides insights into the planarity of the imidazo[1,2-a]benzo[4,5]furo[2,3-d]pyrimidine ring system and its interactions within the crystal lattice (Deng et al., 2010).

Chemical Reactions and Properties

The chemical behavior of related compounds under various conditions reveals their reactive nature and potential for further functionalization. For instance, palladium-catalyzed cyclization of bromoacrylamides with isocyanides to produce 2,5-diimino-furans shows the versatility of these compounds in participating in novel chemical reactions (Jiang et al., 2014).

科学研究应用

抗原生动物药剂

与5-溴-N-(2-{[6-(2-甲基-1H-咪唑-1-基)-4-嘧啶基]氨基}乙基)-2-呋喃酰胺结构相关的化合物的一个重要应用在于抗原生动物药剂的开发。一项研究重点介绍了新型双阳离子咪唑并[1,2-a]吡啶和四氢-咪唑并[1,2-a]吡啶的合成,展示了对布氏锥虫和恶性疟原虫的强 DNA 亲和力和体外抗原生动物活性。这些化合物通过一系列反应(包括溴化和铃木偶联)合成,在锥虫小鼠模型中表现出优异的体内活性,表明它们作为抗原生动物药剂的潜力 (Ismail 等,2004)。

抗癌和抗炎药剂

对新型吡唑并嘧啶衍生物的研究发现了它们作为抗癌和抗 5-脂氧合酶药剂的潜力。这些化合物通过各种化学反应合成,并评估了它们对癌细胞系的细胞毒活性以及 5-脂氧合酶的抑制作用。这些化合物的构效关系分析有助于了解它们在治疗应用中的潜力 (Rahmouni 等,2016)。

抗菌活性

另一个应用见于具有针对各种微生物的性质的噻唑并[5,4-d]嘧啶的合成。这项研究的重点是合成具有潜在抗菌活性的化合物,对金黄色葡萄球菌等细菌表现出前景。该过程涉及一系列化学反应,导致化合物的产生,评估它们的抗菌特性,展示了这些化学结构在对抗感染方面的多功能性 (El-Bayouki 和 Basyouni,1988)。

合成方法和分子设计

与 5-溴-N-(2-{[6-(2-甲基-1H-咪唑-1-基)-4-嘧啶基]氨基}乙基)-2-呋喃酰胺相关的化合物的化学合成和分子设计提供了创建靶向疗法的见解。研究描述了合成复杂分子以获得潜在生物活性的合成途径和反应,强调了化学合成在药物发现和开发过程中的重要性 (Cong-zhan,2009)。

属性

IUPAC Name |

5-bromo-N-[2-[[6-(2-methylimidazol-1-yl)pyrimidin-4-yl]amino]ethyl]furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15BrN6O2/c1-10-17-6-7-22(10)14-8-13(20-9-21-14)18-4-5-19-15(23)11-2-3-12(16)24-11/h2-3,6-9H,4-5H2,1H3,(H,19,23)(H,18,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTYIATCTTVXERA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN1C2=NC=NC(=C2)NCCNC(=O)C3=CC=C(O3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15BrN6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-bromo-N-(2-((6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)amino)ethyl)furan-2-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

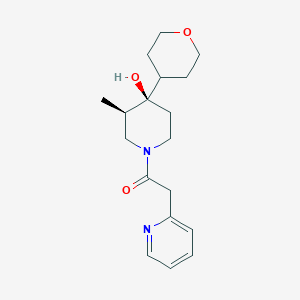

![1-(2-chlorophenyl)-4-[(2S)-2-hydroxy-3-phenylpropanoyl]-2-piperazinone](/img/structure/B5502220.png)

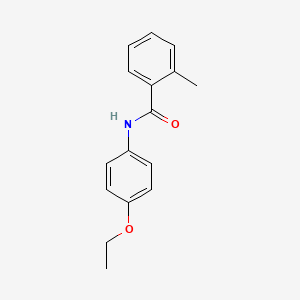

![2-[(4-methoxyphenoxy)methyl]-5-(4-methyl-1-piperazinyl)-1,3-oxazole-4-carbonitrile](/img/structure/B5502228.png)

![2-({[(4-isopropylmorpholin-2-yl)acetyl]amino}methyl)-N,N-dimethyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide](/img/structure/B5502230.png)

![3-[1-(2-fluorophenyl)-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5502233.png)

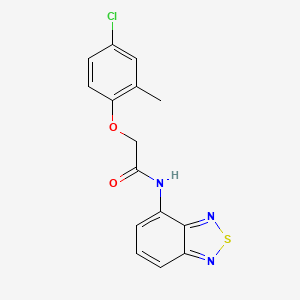

![4-{[2-(methylamino)-1,3-thiazol-4-yl]carbonyl}-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5502266.png)

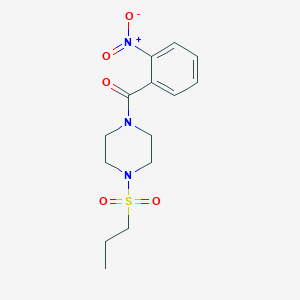

![2-[(3,5-dimethylisoxazol-4-yl)carbonyl]-7-(pyrrolidin-1-ylsulfonyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5502267.png)

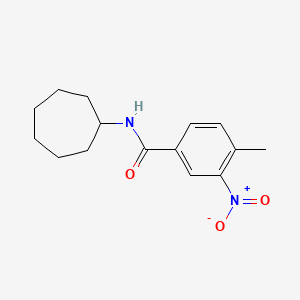

![(1R*,5R*)-6-(1H-benzimidazol-2-ylcarbonyl)-N,N-dimethyl-3,6-diazabicyclo[3.2.2]nonane-3-sulfonamide](/img/structure/B5502302.png)